molecular formula C12H10N4 B2573796 3-Imidazo[1,2-a]pyrimidin-2-ylaniline CAS No. 439108-84-6

3-Imidazo[1,2-a]pyrimidin-2-ylaniline

Cat. No.: B2573796
CAS No.: 439108-84-6
M. Wt: 210.24
InChI Key: HUUWWGMUBHRQMS-UHFFFAOYSA-N
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Description

3-Imidazo[1,2-a]pyrimidin-2-ylaniline is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry due to its unique structural features and wide range of applications. This compound consists of an imidazo[1,2-a]pyrimidine core fused with an aniline moiety, making it a versatile scaffold for various chemical reactions and applications .

Scientific Research Applications

3-Imidazo[1,2-a]pyrimidin-2-ylaniline has a wide range of scientific research applications, including:

Mechanism of Action

Mode of Action

It is known that imidazo[1,2-a]pyridine derivatives can interact with their targets through covalent bonding . This suggests that 3-Imidazo[1,2-a]pyrimidin-2-ylaniline may also interact with its targets in a similar manner.

Biochemical Pathways

Some imidazo[1,2-a]pyridine derivatives have been found to have significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) , suggesting that this compound may also affect similar pathways.

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against kras g12c-mutated nci-h358 cells , suggesting that this compound may have similar effects.

Safety and Hazards

While specific safety and hazard information for 3-Imidazo[1,2-a]pyrimidin-2-ylaniline is not available, it is generally advised to avoid breathing dust/fume/gas/mist/vapors/spray of similar compounds, and to wear personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Imidazo[1,2-a]pyrimidin-2-ylaniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a reagent in a two-step one-pot synthesis .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Imidazo[1,2-a]pyrimidin-2-ylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine core .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Imidazo[1,2-a]pyrimidin-2-ylaniline include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-imidazo[1,2-a]pyrimidin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-4-1-3-9(7-10)11-8-16-6-2-5-14-12(16)15-11/h1-8H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUWWGMUBHRQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327900
Record name 3-imidazo[1,2-a]pyrimidin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439108-84-6
Record name 3-imidazo[1,2-a]pyrimidin-2-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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